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Compound of Interest

Compound Name: Dodecanophenone

Cat. No.: B154281 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Executive Summary
Dodecanophenone, also known as laurophenone or phenyl undecyl ketone, is a long-chain

aromatic ketone with the chemical formula C₁₈H₂₈O. Its molecular structure, characterized by a

polar carbonyl group and a large non-polar moiety consisting of a phenyl ring and an undecyl

chain, dictates its solubility profile. This technical guide provides a comprehensive overview of

the solubility of dodecanophenone, addressing the notable absence of specific quantitative

data in publicly available literature and offering detailed experimental protocols for its

determination. Understanding the solubility of dodecanophenone is crucial for its application in

organic synthesis, as a hydrophobic marker in analytical techniques, and for formulation

development in various industries.

Physicochemical Properties of Dodecanophenone
A summary of the key physicochemical properties of dodecanophenone is presented in the

table below.
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Property Value

Molecular Formula C₁₈H₂₈O

Molecular Weight 260.41 g/mol

Melting Point 44 - 47 °C

Boiling Point 214 - 215 °C at 16 mmHg

Appearance Beige solid

Water Solubility
No information available; expected to be very

low.

Qualitative Solubility of Dodecanophenone in
Organic Solvents
Due to a lack of specific quantitative solubility data in the literature, a qualitative assessment

based on the principle of "like dissolves like" is provided. The long hydrocarbon chain and the

phenyl group make dodecanophenone a predominantly non-polar, lipophilic molecule. The

presence of a ketone group provides a site for dipole-dipole interactions.

The following table summarizes the predicted qualitative solubility of dodecanophenone in a

range of common organic solvents.
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Solvent Solvent Type Predicted Solubility Rationale

Hexane Non-polar alkane High

The non-polar nature

of hexane aligns well

with the long alkyl

chain of

dodecanophenone.

Toluene Non-polar aromatic High

The aromatic ring in

toluene can interact

favorably with the

phenyl group of

dodecanophenone.

Chloroform Polar Moderate to High

Chloroform is a good

solvent for many

organic compounds,

including those with

moderate polarity.

Acetone Polar aprotic Moderate

The ketone group in

acetone can interact

with the ketone group

in dodecanophenone,

but the overall polarity

difference might limit

very high solubility.

Ethanol Polar protic Low to Moderate

The polarity of ethanol

and its hydrogen-

bonding capability

may not be ideal for

the large non-polar

part of the

dodecanophenone

molecule.

Methanol Polar protic Low Methanol is more

polar than ethanol,

likely resulting in lower
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solubility for the non-

polar

dodecanophenone.

Dimethyl Sulfoxide

(DMSO)
Polar aprotic Moderate

DMSO is a strong

polar aprotic solvent

and may dissolve

dodecanophenone to

a moderate extent.

Experimental Protocol for Quantitative Solubility
Determination
Given the absence of published quantitative data, researchers will need to determine the

solubility of dodecanophenone experimentally. The following is a detailed protocol for the

widely accepted "shake-flask" method followed by gravimetric analysis. This method is robust

for determining the equilibrium solubility of a solid compound in a solvent.

3.1. Materials and Equipment

Dodecanophenone (high purity)

Selected organic solvents (analytical grade)

Analytical balance (readable to 0.1 mg)

Vials with screw caps

Thermostatically controlled shaker or water bath

Syringe filters (solvent-compatible, e.g., PTFE, 0.45 µm pore size)

Glass syringes

Pre-weighed evaporation dishes or beakers

Vacuum oven or desiccator
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Vortex mixer

3.2. Procedure

Preparation of Supersaturated Solutions:

Add an excess amount of dodecanophenone to a series of vials. The exact amount is not

critical, but there must be undissolved solid present at equilibrium.

Add a known volume of the desired organic solvent to each vial.

Equilibration:

Securely cap the vials.

Place the vials in a thermostatically controlled shaker or water bath set to the desired

temperature (e.g., 25 °C).

Agitate the vials for a sufficient period to reach equilibrium. A period of 24 to 72 hours is

typically recommended for poorly soluble compounds. It is advisable to perform a

preliminary experiment to determine the time required to reach equilibrium by taking

measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration

of the solute in the solution remains constant.

Sample Withdrawal and Filtration:

Once equilibrium is reached, allow the vials to stand undisturbed in the constant

temperature bath for at least 24 hours to allow the excess solid to settle.

Carefully withdraw a known volume of the supernatant using a glass syringe.

Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed

evaporation dish. This step is crucial to remove any undissolved solid particles.

Gravimetric Analysis:

Record the exact volume of the filtered solution.
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Place the evaporation dish in a vacuum oven at a temperature below the boiling point of

the solvent but sufficient to facilitate evaporation. Alternatively, the solvent can be

evaporated under a gentle stream of nitrogen.

Once the solvent has completely evaporated, place the evaporation dish in a desiccator to

cool to room temperature.

Weigh the evaporation dish containing the dried dodecanophenone residue on an

analytical balance.

Repeat the drying and weighing steps until a constant weight is achieved.

3.3. Calculation of Solubility

The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = [(Weight of dish + residue) - (Weight of empty dish)] / (Volume of

filtered solution in mL) * 100

Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of

dodecanophenone solubility using the shake-flask and gravimetric method.

Preparation Equilibration Analysis Calculation

Add excess Dodecanophenone to vial Add known volume of organic solvent Agitate in thermostatic shaker (24-72h) Allow excess solid to settle Withdraw supernatant Filter through 0.45 µm syringe filter Evaporate solvent from a known volume Weigh dried residue Calculate solubility (g/100mL or mol/L)

Click to download full resolution via product page

Caption: Experimental workflow for solubility determination.

Conclusion
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While specific quantitative solubility data for dodecanophenone in various organic solvents is

not readily available in the scientific literature, its chemical structure suggests high solubility in

non-polar organic solvents and moderate solubility in polar aprotic solvents. For drug

development and other research applications requiring precise solubility values, experimental

determination is necessary. The provided detailed protocol for the shake-flask method followed

by gravimetric analysis offers a reliable approach for obtaining this crucial data. This guide

serves as a foundational resource for researchers working with dodecanophenone, enabling

them to better understand and utilize its properties in their scientific endeavors.

To cite this document: BenchChem. [An In-depth Technical Guide to the Solubility of
Dodecanophenone in Organic Solvents]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b154281#dodecanophenone-solubility-in-organic-
solvents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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